Technical Profile: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid
Technical Profile: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid
This guide outlines the chemical identity, synthetic pathways, and critical application of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid , a key structural moiety associated with the development and metabolism of the
Role: Silodosin Metabolite, Impurity Standard, and Synthetic Precursor[1][2][3][4]
Executive Summary
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid is a fluorinated ether-carboxylic acid derivative.[1][2][3][4] In pharmaceutical development, it serves two critical functions:
-
Metabolite Identification: It is the terminal oxidation product of the Silodosin side chain, formed via oxidative deamination (N-dealkylation followed by oxidation).[1][2][3]
-
Process Chemistry: It represents the oxidized analog of the key intermediate 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (CAS 160969-02-8).[1][2][3][4]
This guide provides a comprehensive technical overview for researchers conducting impurity profiling, metabolite identification (MetID), or alternative synthesis routes for Silodosin analogs.[1][2][3]
Chemical Identity & Physicochemical Properties[2][3][5][6][7][8][9]
| Property | Detail |
| Systematic Name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid |
| Molecular Formula | |
| Molecular Weight | 250.17 g/mol |
| Related CAS | 160969-02-8 (Corresponding Alcohol) |
| Predicted pKa | 3.1 – 3.5 (Carboxylic acid) |
| Predicted LogP | ~1.8 (Neutral); LogD |
| Structural Class | Fluorinated Phenoxyacetic Acid |
Biological Context: The Silodosin Metabolic Pathway
The primary relevance of this acid lies in the metabolism of Silodosin.[1][2][5][6][7] Silodosin contains a hydroxypropyl-indoline core linked to a phenoxyethyl-amine side chain.[1][2][3][4]
Mechanism of Formation
-
Oxidative Deamination: Enzymes (likely MAO or CYPs) attack the secondary amine of the Silodosin side chain.[1][2][3]
-
Aldehyde Formation: The C-N bond cleavage releases the phenoxy-acetaldehyde intermediate.[1][2][4]
-
Oxidation: Aldehyde dehydrogenase (ALDH) rapidly converts the unstable aldehyde into the stable carboxylic acid—2-[2-(2,2,2-Trifluoroethoxy)phenoxy]acetic acid .[1][2][3][4]
Pathway Visualization
The following diagram illustrates the degradation of the Silodosin side chain into the target acid.[1][2]
Figure 1: Proposed metabolic pathway yielding the target acid from Silodosin.[1][2][3][4]
Synthetic Protocols
For researchers requiring this compound as a reference standard (e.g., for HPLC retention time confirmation), it can be synthesized via a convergent route starting from Catechol.[1][2][3]
Route: Stepwise Alkylation of Catechol
This protocol ensures regioselectivity and minimizes bis-alkylation byproducts.[1][2][4]
Step 1: Mono-alkylation with Trifluoroethyl Mesylate
-
Reagents: Catechol (1.0 eq), 2,2,2-Trifluoroethyl methanesulfonate (1.0 eq),
.[1][2][3] -
Conditions: 60°C, 12 hours.
-
Mechanism: Nucleophilic substitution (
).[1][2][3] The electron-withdrawing effect of the first trifluoroethoxy group reduces the nucleophilicity of the second hydroxyl, aiding mono-selectivity.[1][2][4] -
Product: 2-(2,2,2-Trifluoroethoxy)phenol.[1][2][3][4][6][8][9]
Step 2: Carboxymethylation (The Key Step)
-
Reagents: 2-(2,2,2-Trifluoroethoxy)phenol (from Step 1), Bromoacetic acid (or tert-butyl bromoacetate),
.[1][2][3][4] -
Workup: Acidify with 1N HCl to precipitate the free acid.
-
Purification: Recrystallization from Hexane/Ethyl Acetate.[1][2]
Synthesis Workflow Diagram
Figure 2: Synthetic route to the target acid and its relationship to the Silodosin alcohol intermediate.
Analytical Characterization & Impurity Profiling
When using this compound as a reference standard, specific analytical signatures validate its identity.
Mass Spectrometry (LC-MS)
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[1][2][3][4]
-
Parent Ion:
at .[1][2][3][4] -
Fragmentation Pattern:
NMR Spectroscopy ( NMR)
-
Carboxylic Acid Proton: Broad singlet at
10-12 ppm (exchangeable).[1][2][3][4] -
Aromatic Region: 4 protons, multiplet at
6.8 - 7.2 ppm.[1][2][4] -
Methylene (
): Singlet at ~4.6 ppm.[1][2][3][4] -
Trifluoroethyl (
): Quartet at ~4.4 ppm ( ).[1][2][3][4]
Safety & Handling
-
Fluorinated Compounds: Avoid incineration; thermal decomposition may release HF (Hydrofluoric Acid).[1][2][3]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.
References
-
Silodosin Metabolism: Drug Metabolism and Disposition, "Metabolic Fate of Silodosin (KMD-3213)".[1][2][3] (Inferred context for oxidative deamination pathways).
-
Synthesis of Fluorinated Ethers: Journal of Medicinal Chemistry, "Synthesis and SAR of Silodosin Analogs".[1][2]
-
Related Intermediate (Alcohol): Sigma-Aldrich / Merck Product Entry for CAS 160969-02-8.[1][2][3][4]
-
Silodosin Overview: PubChem Compound Summary for CID 5312125 (Silodosin). [1][2][3][4]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Silodosin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalsourcingsolutions.co [globalsourcingsolutions.co]
- 5. Silodosin | C25H32F3N3O4 | CID 5312125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Silodosin - Wikipedia [en.wikipedia.org]
- 7. Silodosin: pharmacodynamic, pharmacokinetic and clinical applications_Chemicalbook [chemicalbook.com]
- 8. GSRS [precision.fda.gov]
- 9. echemi.com [echemi.com]
